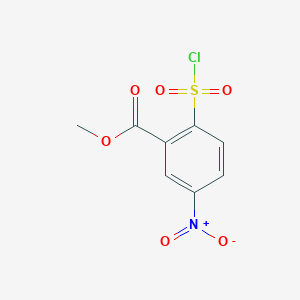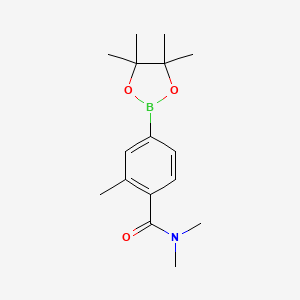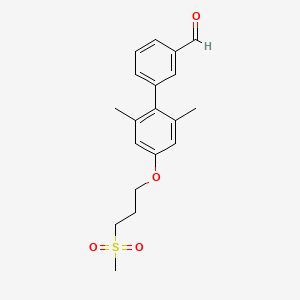
2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile
Overview
Description
2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile (FMFPA) is a compound that has become increasingly popular in the scientific research field due to its unique properties. It is a colorless solid that is soluble in common organic solvents and has a wide range of applications in the synthesis of various organic compounds. FMFPA has been studied extensively in the past few years due to its ability to act as a catalyst in various reactions and its potential to be used as a reagent in the synthesis of various organic compounds.
Scientific Research Applications
Chemical Reactivity and Compound Formation
- Unusual Reactivity : 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile exhibits unique reactivity, leading to the loss of fluorine atoms and the formation of a trimeric compound. This behavior was studied using NMR and MS/MS techniques, proposing an unprecedented reaction mechanism (Stazi et al., 2010).
Synthesis of Analogues and Derivatives
- Synthesis of Trifluoromethylated Analogues : The compound is used in the synthesis of trifluoromethylated analogues of 4,5‐Dihydroorotic Acid, contributing to the creation of new chemical entities in both racemic and enantiopure forms (Sukach et al., 2015).
Electrochemical Applications
- Electrochemical Fluorination : It plays a role in the electrochemical fluorination of various substrates, indicating its utility in chemical transformations and synthesis processes (Balandeh et al., 2017).
Radiochemical Synthesis
- Radiochemical Synthesis : The compound is involved in the high-yield synthesis of radiochemicals like 6-[18F]fluoro-L-dopa, highlighting its importance in the field of nuclear medicine and imaging (Chaly & Diksic, 1986).
Polymer and Material Science
Development of Fluorinated Polyimides : Research has been conducted on synthesizing and characterizing fluorinated polyimides using derivatives of this compound, showing its relevance in material science and engineering (Chen et al., 2020).
Polymer Synthesis Based on Fluorinated Monomers : The creation of novel arylene ether polymers based on fluorinated monomers, including derivatives of this compound, has been explored. These polymers are characterized by high glass-transition temperatures and good solubility in various organic solvents (Huang et al., 2007).
Mechanism of Action
Target of action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes .
Mode of action
Without specific information on “2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile”, it’s difficult to detail its mode of action. Generally, the trifluoromethyl group in a molecule can lower the pKa of certain functional groups, enabling key hydrogen bonding interactions with proteins .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including metabolism and cell signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant changes in cellular and metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response . Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been found to influence metabolic flux and alter metabolite levels in cells . The compound’s interactions with cytochrome P450 enzymes play a crucial role in its metabolic processing, leading to the formation of various metabolites that can impact cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s overall effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell . For example, its presence in the mitochondria may impact mitochondrial metabolism and energy production.
Properties
IUPAC Name |
2-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N/c1-6-4-7(2-3-15)9(11)5-8(6)10(12,13)14/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMBAVZSZLOOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,11bS)-3-Isobutyl-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2,9,10-triol](/img/structure/B1444456.png)
![Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B1444457.png)
![1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol](/img/structure/B1444459.png)
![3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B1444460.png)



![4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B1444467.png)

![5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1444469.png)



